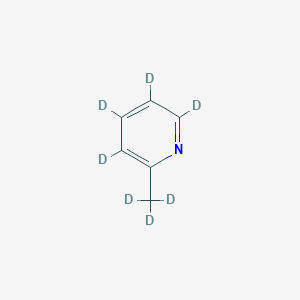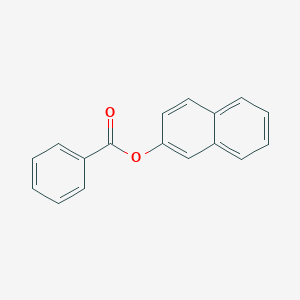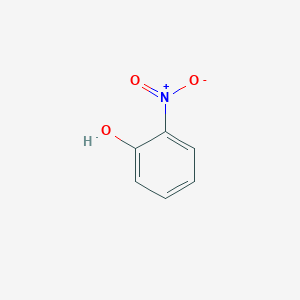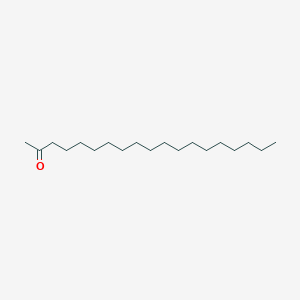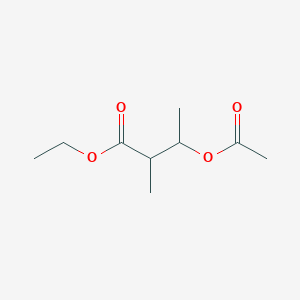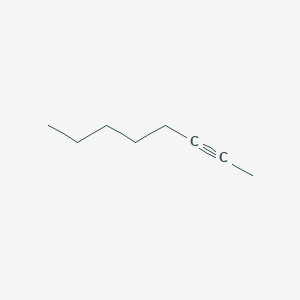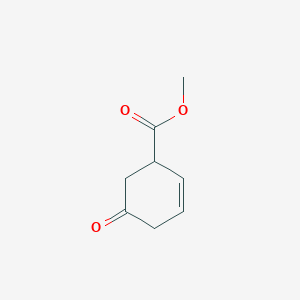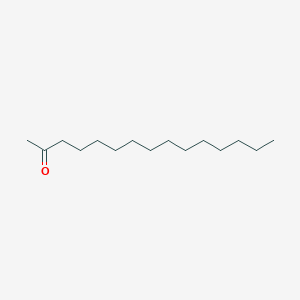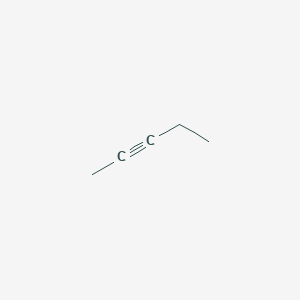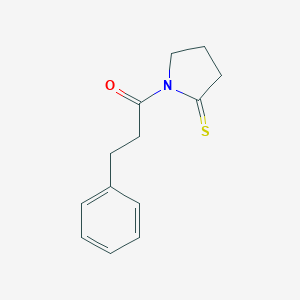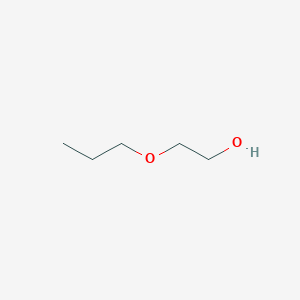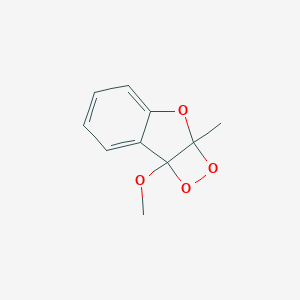
2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto(3,4-b)benzofuran, also known as DMDB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzofurans, which have been found to possess a wide range of biological activities. The purpose of
Mechanism Of Action
The exact mechanism of action of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in the growth and survival of cancer cells. 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran has also been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of cancer.
Biochemical And Physiological Effects
2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran has also been found to reduce the levels of oxidative stress markers, such as lipid peroxidation and protein carbonylation, in vitro and in vivo. In addition, 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One of the advantages of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran.
Future Directions
There are several future directions for the research on 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran. One area of interest is the potential use of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran in animal models of cancer and to determine the optimal dosage and administration route for 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran. Another area of interest is the potential use of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran in reducing inflammation and to determine the optimal dosage and administration route for 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran. Finally, further studies are needed to determine the potential side effects of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran and to determine the safety of the compound for use in humans.
Conclusion:
In conclusion, 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. The compound has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Further studies are needed to determine the potential therapeutic applications of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran and to determine the optimal dosage and administration route for the compound.
Synthesis Methods
The synthesis of 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran involves the reaction of 2-hydroxy-1,4-naphthoquinone with methyl vinyl ketone in the presence of a Lewis acid catalyst. This reaction yields 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran has also been found to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, which are enzymes involved in the process of cell death.
properties
CAS RN |
128753-82-2 |
|---|---|
Product Name |
2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto (3,4-b)benzofuran |
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran |
InChI |
InChI=1S/C10H10O4/c1-9-10(11-2,14-13-9)7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 |
InChI Key |
LWXUSVIZJFTNRN-UHFFFAOYSA-N |
SMILES |
CC12C(C3=CC=CC=C3O1)(OO2)OC |
Canonical SMILES |
CC12C(C3=CC=CC=C3O1)(OO2)OC |
synonyms |
2A,7B-DIHYDRO-7B-METHOXY-2A-METHYL-1,2-DIOXETO(3,4-B)BENZO. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



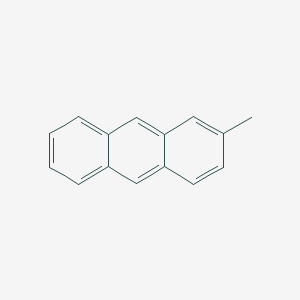
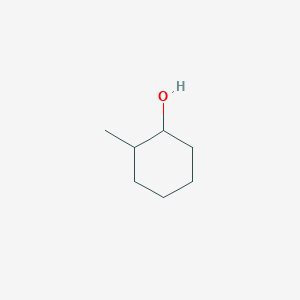
![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)
